molecular formula C13H17NS B13965471 2-Hexylbenzothiazole CAS No. 65718-88-9

2-Hexylbenzothiazole

Cat. No.: B13965471
CAS No.: 65718-88-9
M. Wt: 219.35 g/mol
InChI Key: XETMGEVGSLTKRW-UHFFFAOYSA-N
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Description

2-Hexylbenzothiazole is an organic compound belonging to the class of benzothiazoles. These compounds are characterized by a benzene ring fused to a thiazole ring, which consists of a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom. The chemical formula of this compound is C13H17NS . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexylbenzothiazole can be synthesized through several methods. One common approach involves the reaction of 2-aminothiophenol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the cyclization of N-(2-halophenyl)thioamides in the presence of a base, leading to the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents, solvents, and reaction conditions may vary depending on the desired yield and purity of the final product. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hexylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazoles .

Mechanism of Action

The mechanism of action of 2-Hexylbenzothiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

65718-88-9

Molecular Formula

C13H17NS

Molecular Weight

219.35 g/mol

IUPAC Name

2-hexyl-1,3-benzothiazole

InChI

InChI=1S/C13H17NS/c1-2-3-4-5-10-13-14-11-8-6-7-9-12(11)15-13/h6-9H,2-5,10H2,1H3

InChI Key

XETMGEVGSLTKRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NC2=CC=CC=C2S1

melting_point

107 °C

physical_description

Solid

Origin of Product

United States

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